Pyrazolo[1,5-b]pyridazine deriv. 22
Description
Pyrazolo[1,5-b]pyridazine derivatives are heterocyclic compounds characterized by a fused pyrazole-pyridazine core. Derivative 22, part of a broader class of kinase inhibitors, has been investigated for its unique binding mode and selectivity toward dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) and glycogen synthase kinase-3 (GSK-3) . The scaffold’s versatility is evident in its application across therapeutic areas, including neurodegenerative diseases, diabetes, and parasitic infections. Synthetically, the core structure is often accessed via Huisgen cycloaddition or palladium-catalyzed cross-coupling reactions, with substituents strategically added to optimize pharmacokinetic and pharmacodynamic properties .
Properties
Molecular Formula |
C19H18N6 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
N-(4-propan-2-ylphenyl)-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine |
InChI |
InChI=1S/C19H18N6/c1-13(2)14-5-7-15(8-6-14)23-19-20-11-9-17(24-19)16-12-22-25-18(16)4-3-10-21-25/h3-13H,1-2H3,(H,20,23,24) |
InChI Key |
UODXTGBFBIFREQ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)NC2=NC=CC(=N2)C3=C4C=CC=NN4N=C3 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC2=NC=CC(=N2)C3=C4C=CC=NN4N=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GW-805758X; GW 805758X; GW805758X |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GW805758X involves the formation of a pyrazolo[1,5-b]pyridazine derivative. The key steps include the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[1,5-b]pyridazine core. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to moderate heating.
Industrial Production Methods: Industrial production of GW805758X follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is usually stored as a solid powder at -20°C to maintain its stability.
Chemical Reactions Analysis
Types of Reactions: GW805758X primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions typically involve solvents like DMSO and moderate temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated derivatives, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound.
Scientific Research Applications
GW805758X has a wide range of applications in scientific research:
Mechanism of Action
GW805758X exerts its effects by inhibiting CDK-4, a key regulator of the cell cycle. By binding to the active site of CDK-4, it prevents the phosphorylation of retinoblastoma protein (Rb), thereby halting cell cycle progression from the G1 to the S phase . This inhibition leads to cell cycle arrest and can induce apoptosis in cancer cells. Additionally, GW805758X demonstrates selectivity against VEGFR-2 and GSK3β, further contributing to its biological effects .
Comparison with Similar Compounds
Kinase Inhibitors: Binding Affinity and Selectivity
Table 1: Key Pyrazolo[1,5-b]pyridazine Derivatives in Kinase Inhibition
- Derivative 22 vs. DYRK1A-Targeted Analogues : Derivative 22 exhibits superior ligand efficiency (LE = 0.53) and selectivity over CDK2 compared to compounds like 63 and 70. The latter’s diminished DYRK1A affinity is attributed to bioisosteric replacement of the pyrazolo head, disrupting a conserved hydrogen-bonding network involving a structural water molecule .
- Selectivity via N-Methylation: Methylation of the aminopyrimidine N-H in analogues (e.g., 6a/6b) reduced GSK3β and CDK2 inhibition by 2 log units, enhancing DYRK1A selectivity .
- Cross-Reactivity in Compound 78 : Despite favorable LE (0.55), compound 78 showed off-target activity against AAK1 and BMP2K kinases due to altered binding orientation .
Structural Modifications and Functional Outcomes
Table 2: Impact of Substituents on Pyrazolo[1,5-b]pyridazine Derivatives
- Solubility vs. Affinity Trade-offs : Substituents like methyl or ethoxy groups improved solubility (e.g., GW406381X) but sometimes compromised kinase binding .
- COX-2 vs. Kinase Targeting : Derivatives such as GW406381X (2-(4-ethoxyphenyl)-3-(4-methanesulfonylphenyl)-pyrazolo[1,5-b]pyridazine) lack kinase activity but potently inhibit COX-2, demonstrating scaffold adaptability .
ADME and Toxicity Profiles
- Metabolic Stability : Introduction of polar substituents (e.g., methanesulfonyl) in compound 20g improved metabolic stability but introduced toxicity in murine models .
- CNS Penetration: Compound 20g achieved brain exposure in pharmacokinetic studies, critical for targeting CNS parasites like Trypanosoma brucei .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
